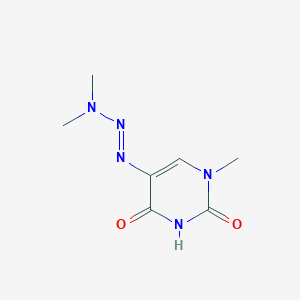
2,3-Dimethyl-1,4-butanediol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dimethyl-1,4-butanediol is an organic compound with the molecular formula C6H14O2. It is a type of diol, meaning it contains two hydroxyl (-OH) groups. This compound is known for its role in various chemical reactions and its applications in different fields of science and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,3-Dimethyl-1,4-butanediol can be synthesized through several methods. One common method involves the hydrogenation of dimethyl maleate using a catalyst. This process typically requires specific conditions such as high pressure and temperature to achieve optimal yields . Another method involves the esterification of succinic acid with methanol, followed by hydrogenation to produce the desired diol .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of advanced catalytic systems to enhance efficiency and yield. For example, catalysts such as Cu@C/ZnO have been used to improve the hydrogenation process, resulting in high yields and superior reusability .
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Dimethyl-1,4-butanediol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form hydrocarbons.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst such as palladium (Pd) is often used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used to replace hydroxyl groups with chlorine atoms.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Hydrocarbons.
Substitution: Halogenated compounds.
Wissenschaftliche Forschungsanwendungen
2,3-Dimethyl-1,4-butanediol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: It is involved in the development of pharmaceuticals and other therapeutic agents.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2,3-Dimethyl-1,4-butanediol involves its interaction with various molecular targets and pathways. For example, in the pinacol coupling reaction, it forms a vicinal diol through the reduction of carbonyl groups by a reducing agent such as magnesium . This reaction proceeds via the formation of a ketyl radical anion, which then couples to form the diol.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pinacol (2,3-Dimethyl-2,3-butanediol): This compound is structurally similar and undergoes similar chemical reactions.
1,4-Butanediol: Another diol with different substitution patterns and reactivity.
Uniqueness
2,3-Dimethyl-1,4-butanediol is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its ability to undergo various chemical transformations makes it a valuable compound in both research and industrial applications.
Eigenschaften
Molekularformel |
C6H14O2 |
|---|---|
Molekulargewicht |
118.17 g/mol |
IUPAC-Name |
2,3-dimethylbutane-1,4-diol |
InChI |
InChI=1S/C6H14O2/c1-5(3-7)6(2)4-8/h5-8H,3-4H2,1-2H3 |
InChI-Schlüssel |
SKQUTIPQJKQFRA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CO)C(C)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,4-Di-tert-butyl-6-[ethoxy(4-methoxyphenyl)methyl]phenol](/img/structure/B14002604.png)
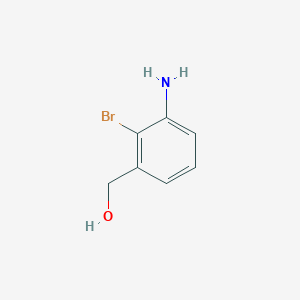
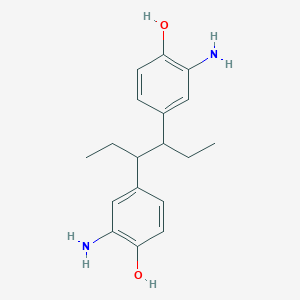

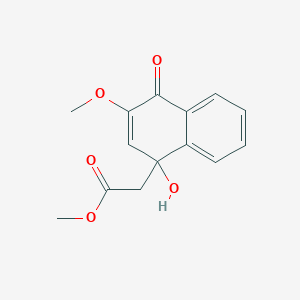

![3-(4-Phenoxyphenyl)-7-(pyridin-4-yl)thieno[3,2-c]pyridin-4-amine](/img/structure/B14002639.png)

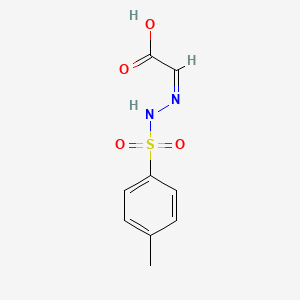
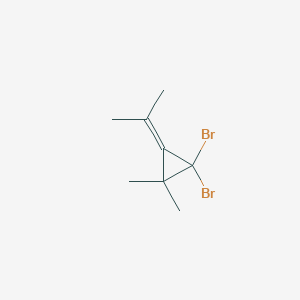
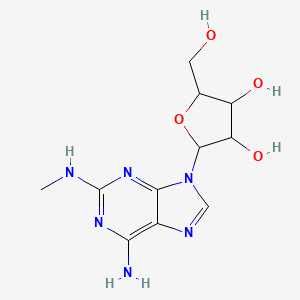
![2-fluoro-N-[[4-(trifluoromethyl)phenyl]carbamoyl]benzamide](/img/structure/B14002665.png)
